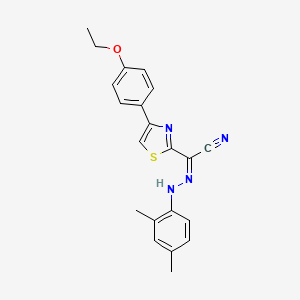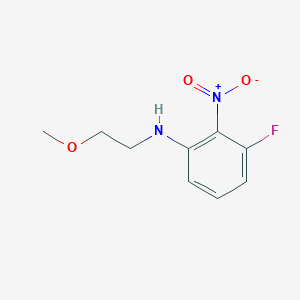
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline (FMENA) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMENA is a nitroaniline derivative that has a fluoro group and a methoxyethyl group attached to the aromatic ring.
Mechanism of Action
The mechanism of action of 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline is not well understood, but it is believed to involve the interaction of the compound with cellular targets such as enzymes and receptors. 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been shown to have fluorescent properties, which makes it useful for bioimaging applications.
Biochemical and Physiological Effects
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been shown to have low toxicity and is relatively stable under physiological conditions. However, the compound may have some adverse effects on cellular processes, such as DNA synthesis and repair, and protein synthesis. In addition, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline may interact with cellular targets in a non-specific manner, which may limit its use in certain applications.
Advantages and Limitations for Lab Experiments
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has several advantages for lab experiments, including its stability, low toxicity, and fluorescent properties. However, the compound may be difficult to synthesize and purify, which may limit its availability for research. In addition, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline may have limited solubility in certain solvents, which may affect its performance in certain applications.
Future Directions
Future research on 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline may focus on exploring its potential applications in other fields, such as catalysis and optoelectronics. In addition, further studies may be conducted to elucidate its mechanism of action and to optimize its synthesis and purification methods. Finally, the development of new derivatives of 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline may lead to the discovery of compounds with improved properties and performance.
Synthesis Methods
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline can be synthesized through a multi-step reaction process that involves the nitration of 3-fluoroaniline, followed by the reduction of the nitro group to an amino group, and finally, the introduction of a methoxyethyl group through an alkylation reaction. The synthesis of 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline requires careful handling of hazardous chemicals, and the reaction conditions must be optimized to obtain high yields and purity.
Scientific Research Applications
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been extensively studied for its potential applications in various fields, including organic electronics, materials science, and medicinal chemistry. In organic electronics, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been used as a building block for the synthesis of fluorescent dyes and OLED materials. In materials science, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). In medicinal chemistry, 3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline has been investigated for its potential as an anticancer agent and as a fluorescent probe for bioimaging.
properties
IUPAC Name |
3-fluoro-N-(2-methoxyethyl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O3/c1-15-6-5-11-8-4-2-3-7(10)9(8)12(13)14/h2-4,11H,5-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVGANBEJPKKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=C(C(=CC=C1)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-N-(2-methoxyethyl)-2-nitroaniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2786061.png)


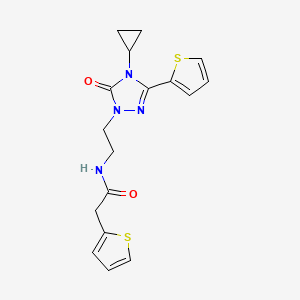
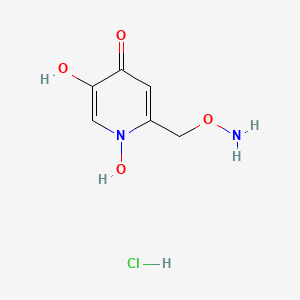
![2-[5-(4-ethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2786068.png)
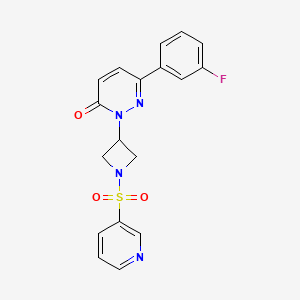
![2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2786072.png)
![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786073.png)
![2-[2-(3,4-dimethoxybenzyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B2786074.png)
![N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2786077.png)
![[3-Amino-4-(benzenesulfonyl)-5-(2-chloroanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2786079.png)

